![molecular formula C14H7BrF3N B12898379 4-Bromo-2-trifluoromethylbenzo[h]quinoline CAS No. 50509-76-7](/img/structure/B12898379.png)
4-Bromo-2-trifluoromethylbenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-trifluoromethylbenzo[h]quinoline is a chemical compound with the molecular formula C14H7BrF3N and a molecular weight of 326.11 g/mol It is a derivative of benzo[h]quinoline, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-trifluoromethylbenzo[h]quinoline typically involves the bromination of 2-trifluoromethylbenzo[h]quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
4-Bromo-2-trifluoromethylbenzo[h]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
科学的研究の応用
4-Bromo-2-trifluoromethylbenzo[h]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 4-Bromo-2-trifluoromethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)quinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,8-Bis(trifluoromethyl)-4-bromoquinoline: Contains two trifluoromethyl groups, leading to different chemical properties and applications
Uniqueness
4-Bromo-2-trifluoromethylbenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular interactions are required .
特性
CAS番号 |
50509-76-7 |
|---|---|
分子式 |
C14H7BrF3N |
分子量 |
326.11 g/mol |
IUPAC名 |
4-bromo-2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H7BrF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChIキー |
WGBFMVUMOCFRSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


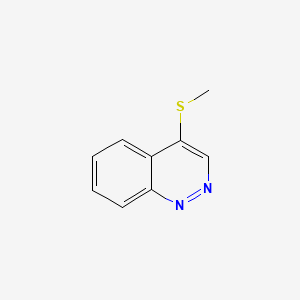
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
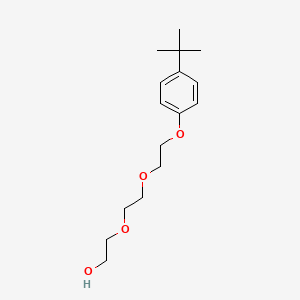

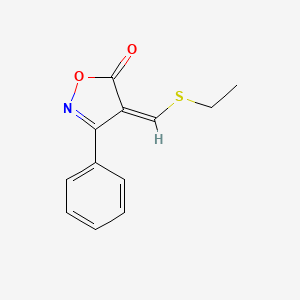
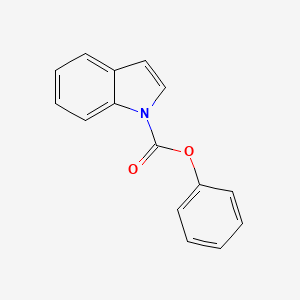
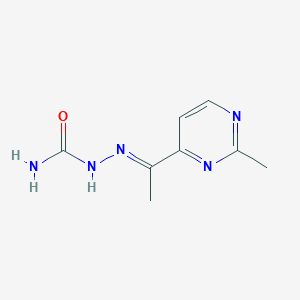

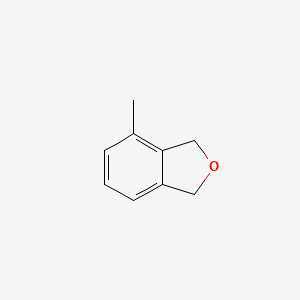
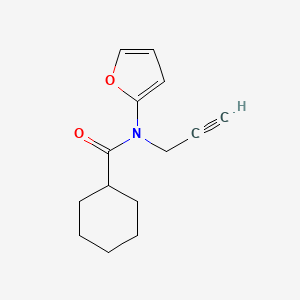
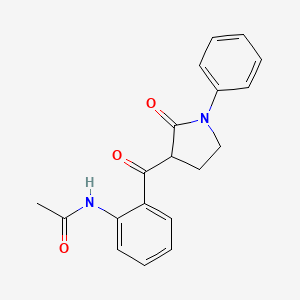
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
